An In-Depth Technical Guide to the Physicochemical Properties of rel-trans-Methoprene Epoxide
An In-Depth Technical Guide to the Physicochemical Properties of rel-trans-Methoprene Epoxide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of rel-trans-Methoprene Epoxide, a significant metabolite of the insect growth regulator methoprene. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical characteristics of the compound. It offers a detailed exploration of its identity, structural features, and available data on its physical properties. Furthermore, this guide outlines the metabolic pathway leading to its formation, discusses synthetic strategies, and presents analytical methodologies for its detection and quantification. The stability and degradation of rel-trans-Methoprene Epoxide are also examined, providing a holistic understanding of this molecule's behavior. This guide is intended to serve as a valuable resource, consolidating critical information to support further research and application.
Introduction
rel-trans-Methoprene Epoxide is a primary metabolite of methoprene, a widely used insect growth regulator that functions as a juvenile hormone analog. By mimicking the action of juvenile hormone, methoprene disrupts the developmental processes of various insect species, preventing them from reaching maturity and reproducing.[] The metabolic conversion of methoprene to its epoxide derivative is a crucial aspect of its biological activity and environmental fate.[2][3] Understanding the physicochemical properties of this epoxide is paramount for toxicological studies, environmental impact assessments, and the development of more effective and targeted pest control strategies. This guide provides an in-depth analysis of these properties, synthesizing available data with expert insights into their determination and significance.
Chemical Identity and Structure
A precise understanding of the chemical identity and structure of rel-trans-Methoprene Epoxide is fundamental for any scientific investigation.
Nomenclature and Identifiers
-
Systematic IUPAC Name: propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate[4]
-
Common Synonyms: Methoprene epoxide, rel-trans-Methoprene Epoxide[4]
-
CAS Number: 65277-96-5[4]
-
Molecular Formula: C₁₉H₃₄O₄[4]
-
Molecular Weight: 326.47 g/mol [4]
Structural Representation
The structure of rel-trans-Methoprene Epoxide is characterized by the presence of an epoxide ring, which replaces the 2,4-diene functionality of the parent methoprene molecule.
-
SMILES: CC(C)OC(=O)/C=C(\C)/[C@H]1CC(C)CCCC(C)(C)OC[4]
Figure 1: 2D structure of rel-trans-Methoprene Epoxide.
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various matrices, its bioavailability, and its environmental distribution. For rel-trans-Methoprene Epoxide, much of the available data is based on computational predictions, highlighting an area for future experimental validation.
Summary of Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₃₄O₄ | [4] |
| Molecular Weight | 326.47 g/mol | [4] |
| Physical State | Predicted to be an oil | - |
| Boiling Point | 396.7 ± 17.0 °C | Predicted |
| Density | 0.975 ± 0.06 g/cm³ | Predicted |
| Solubility | Slightly soluble in Chloroform and DMSO | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 4.4 | Predicted by XLogP3 |
Synthesis and Formation
rel-trans-Methoprene Epoxide is primarily formed through the metabolic transformation of methoprene in biological systems. However, its chemical synthesis is essential for obtaining pure standards for analytical and toxicological studies.
Metabolic Pathway: In Vivo Formation
In insects and other organisms, the epoxidation of methoprene is a key metabolic step.[2][3] This biotransformation is typically catalyzed by cytochrome P450 monooxygenases.[4] This enzymatic process introduces an oxygen atom across one of the double bonds in the diene system of methoprene, leading to the formation of the epoxide.
Figure 2: Metabolic formation of rel-trans-Methoprene Epoxide.
Chemical Synthesis: A Conceptual Protocol
The chemical synthesis of rel-trans-Methoprene Epoxide can be achieved through the epoxidation of methoprene. A general and robust method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Expert Insight: The choice of the epoxidizing agent and reaction conditions is critical to control selectivity and minimize side reactions. The diene system in methoprene presents a challenge, and reaction conditions must be optimized to favor the formation of the desired mono-epoxide.
Step-by-Step Conceptual Protocol for Epoxidation:
-
Dissolution: Dissolve methoprene in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in the same solvent to the cooled methoprene solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.
-
Workup: Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure rel-trans-Methoprene Epoxide.
Figure 3: Conceptual workflow for the synthesis of rel-trans-Methoprene Epoxide.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the detection and quantification of rel-trans-Methoprene Epoxide in various matrices, including biological samples and environmental media.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the analysis of methoprene and its metabolites.
5.1.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with a suitable detector is a common method for the analysis of methoprene and its derivatives.[5]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection: Ultraviolet (UV) detection can be used, although for higher sensitivity and selectivity, mass spectrometry (MS) is preferred.
Expert Insight: Due to the non-polar nature of methoprene and its epoxide, derivatization may be necessary to enhance ionization efficiency for mass spectrometric detection, particularly for trace-level analysis.
5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like methoprene and its metabolites.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern can provide structural information.
Spectroscopic Characterization
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the protons on the epoxide ring in the range of 2.5-3.5 ppm. The characteristic signals for the isopropyl group and the rest of the aliphatic chain would also be present.
-
¹³C NMR: The carbon atoms of the epoxide ring would likely appear in the range of 50-60 ppm.
5.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a characteristic absorption band for the C-O-C stretching of the epoxide ring around 1250 cm⁻¹ and in the 800-950 cm⁻¹ region.[6]
5.2.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z 326. The fragmentation pattern would likely involve the loss of the isopropoxy group and cleavage of the aliphatic chain.
Stability and Degradation
The stability of rel-trans-Methoprene Epoxide is a critical factor in its biological activity and environmental persistence. Epoxides are known to be reactive molecules and can undergo various degradation reactions.
Hydrolytic Degradation
Epoxides can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding diols. This is a likely degradation pathway in aqueous environments.[7] The rate of hydrolysis is influenced by pH and temperature.
Enzymatic Degradation
In biological systems, epoxide hydrolases can catalyze the hydrolysis of epoxides to diols.[8] This enzymatic degradation is a key detoxification pathway in many organisms.
Photodegradation
While specific data for the epoxide is limited, the parent compound, methoprene, is known to undergo rapid photodegradation.[2] It is plausible that the epoxide is also susceptible to degradation upon exposure to sunlight.
Conclusion
rel-trans-Methoprene Epoxide, as a key metabolite of methoprene, possesses a unique set of physicochemical properties that dictate its biological and environmental behavior. This guide has consolidated the available information on its chemical identity, structure, and properties, much of which is currently based on predictive models. The outlined synthetic and analytical methodologies provide a foundation for researchers to produce and study this compound. A deeper understanding of its stability and degradation pathways is crucial for a comprehensive risk assessment. Further experimental validation of the predicted physicochemical properties and the development of specific, validated analytical methods are critical areas for future research that will undoubtedly contribute to the safer and more effective use of methoprene-based insect growth regulators.
References
-
Environmental Fate of Methoprene. (2004). [Link]
-
Synthesis of S-(+)-methoprene. (2006). ResearchGate. [Link]
-
Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines. (2004). PubMed. [Link]
-
methoprene (147). (2016). Food and Agriculture Organization of the United Nations. [Link]
-
Methoprene - Beyond Pesticides. (2001). Beyond Pesticides. [Link]
-
Developmental toxicity of methoprene and several degradation products in Xenopus laevis. (2003). PubMed. [Link]
-
rel-trans-Methoprene Epoxide. PubChem. [Link]
-
Epoxide Hydrolases: Multipotential Biocatalysts. (2023). PubMed. [Link]
-
Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. (2006). ResearchGate. [Link]
-
Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials. (2023). MDPI. [Link]
-
Kinetics of the Hydrolysis of Atmospherically Relevant Isoprene-Derived Hydroxy Epoxides. (2010). Oberlin College and Conservatory. [Link]
-
¹H-NMR spectrum of epoxide 13 at −20 °C. Grouped in red, blue and green... (2019). ResearchGate. [Link]
-
Epoxidation of Terpenes. (2017). MDPI. [Link]
-
Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. (2022). MDPI. [Link]
-
Studies on the Enzymatic Degradation Process of Epoxy-Polyurethane Compositions Obtained with Raw Materials of Natural Origin. (2021). MDPI. [Link]
-
METHOPRENE - EXTOXNET PIP. EXTOXNET. [Link]
-
Fragmentation study of diastereoisomeric 2-methyltetrols, oxidation products of isoprene, as their trimethylsilyl ethers, using gas chromatography/ion trap mass spectrometry. (2004). PubMed. [Link]
-
ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U - ISMAR. (1991). ISMAR. [Link]
-
Kinetics of the reactions of isoprene-derived hydroxynitrates: Gas phase epoxide formation and solution phase hydrolysis. (2014). ResearchGate. [Link]
-
Synthesis of 11C-epoxides, aziridines, and cyclopropanes from structurally modified 11C-sulfur ylides. (2021). PubMed Central. [Link]
-
The Infrared Spectra of Polymers V: Epoxies. (2022). ResearchGate. [Link]
Sources
- 2. littlefireants.com [littlefireants.com]
- 3. Effects of methoprene, its metabolites, and breakdown products on retinoid-activated pathways in transfected cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of methoprene, an insect growth regulator, against temephos-resistant Aedes aegypti populations from different Brazilian localities, under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. www2.oberlin.edu [www2.oberlin.edu]
- 8. Epoxide Hydrolases: Multipotential Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
